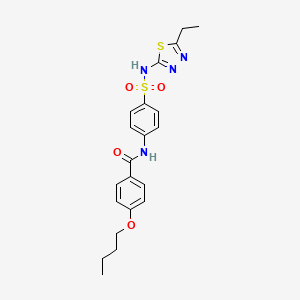

4-butoxy-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

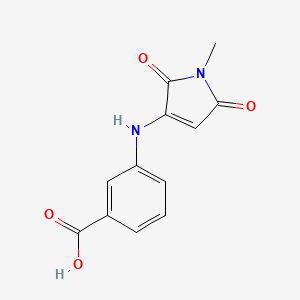

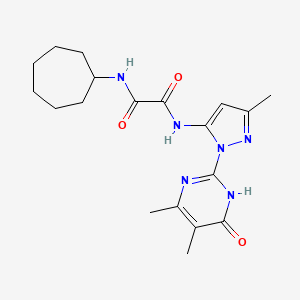

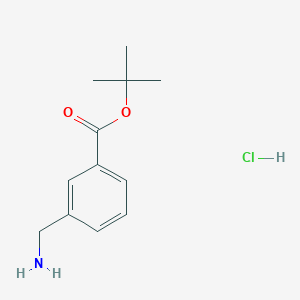

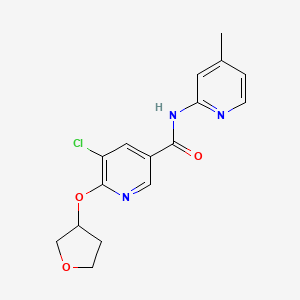

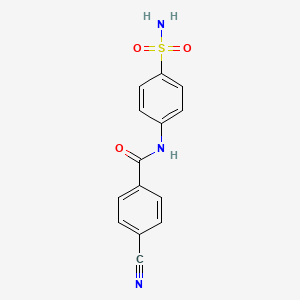

The compound “4-butoxy-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH2), a sulfamoyl group (-SO2NH2), and a thiadiazole ring (a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms). These functional groups suggest that this compound may have interesting chemical properties and potential applications in various fields .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amide group could be introduced via a reaction with an amine and a carboxylic acid or acyl chloride. The sulfamoyl group could be introduced via a reaction with a sulfonyl chloride. The thiadiazolyl group could be synthesized via a cyclization reaction involving a thioamide and a hydrazine .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The amide group would likely participate in hydrogen bonding, which could influence the compound’s physical properties and reactivity. The thiadiazolyl ring is aromatic, which would contribute to the compound’s stability .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the amide group could undergo hydrolysis in the presence of an acid or base to yield a carboxylic acid and an amine. The sulfamoyl group could potentially be modified via reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide and sulfamoyl groups could make the compound polar and capable of participating in hydrogen bonding, which would influence properties like solubility and melting point .Applications De Recherche Scientifique

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. Research indicates that derivatives of thiadiazole, such as this one, can inhibit the growth of various bacteria and fungi. The presence of the sulfonamide group enhances its ability to disrupt bacterial cell walls, making it effective against Gram-positive and Gram-negative bacteria .

Antiviral Properties

The compound’s structure, particularly the thiadiazole ring, is known for its antiviral properties. Studies have demonstrated that similar compounds can inhibit the replication of viruses by interfering with viral enzymes or proteins essential for their life cycle . This makes it a candidate for further research in antiviral drug development.

Anti-inflammatory Effects

4-butoxy-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide has potential anti-inflammatory properties. The sulfonamide group can inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX). This could make it useful in treating conditions like arthritis and other inflammatory diseases .

Cancer Research

The compound’s ability to interfere with cell proliferation and induce apoptosis (programmed cell death) makes it a promising candidate for cancer research. Thiadiazole derivatives have been studied for their cytotoxic effects on cancer cells, and this compound could be explored for its potential to target specific cancer types .

Antioxidant Activity

Research has shown that compounds containing thiadiazole rings can exhibit significant antioxidant activity. This is due to their ability to scavenge free radicals and protect cells from oxidative stress. This property is valuable in developing treatments for diseases where oxidative stress plays a key role, such as neurodegenerative disorders .

Enzyme Inhibition

The compound can act as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways. This application is crucial in drug design, where enzyme inhibitors are used to treat various diseases by blocking specific enzymes. The thiadiazole ring and sulfonamide group contribute to its binding affinity and specificity .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-butoxy-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4S2/c1-3-5-14-29-17-10-6-15(7-11-17)20(26)22-16-8-12-18(13-9-16)31(27,28)25-21-24-23-19(4-2)30-21/h6-13H,3-5,14H2,1-2H3,(H,22,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUNPMUQVFUEGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=C(S3)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-butoxy-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Azepan-1-yl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2847005.png)

![beta-Cyclodextrin, cyclic 6A,6D-[1,1-biphenyl]-4,4-disulfonat](/img/structure/B2847006.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2847008.png)

![N-[(4-methylphenyl)methyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2847016.png)

![(E)-3-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2847022.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclohexanecarboxamide](/img/structure/B2847023.png)